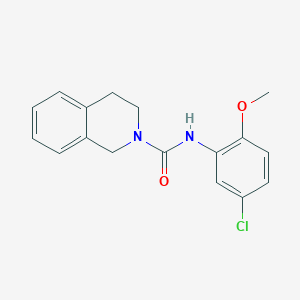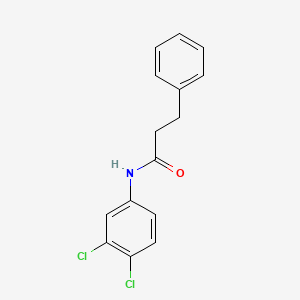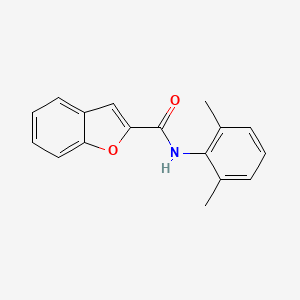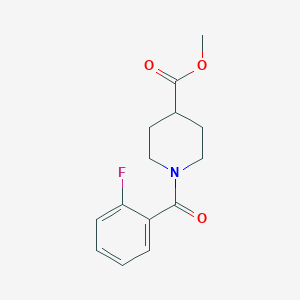
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as ML297, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. ML297 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide works by inhibiting the activity of a protein called TRPC4, which is involved in various cellular processes, including calcium signaling, cell growth, and migration. By inhibiting TRPC4, this compound can prevent the growth and spread of cancer cells and reduce inflammation in the brain, which can improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation in the brain, and improve cardiovascular function. This compound can also improve cognitive function and reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity. However, this compound has some limitations, including poor solubility in water and low bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of research is to optimize the synthesis method to improve the yield and purity of the compound. Another area of research is to develop more potent and selective inhibitors of TRPC4 that can be used in the treatment of various diseases. Additionally, further studies are needed to investigate the efficacy of this compound in vivo and its potential for use in clinical trials.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-chloroaniline with a series of reagents, including butyllithium, triethylorthoformate, and diethyl oxalate. The final step involves the reaction of the intermediate product with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to have cardiovascular protective effects and can reduce the risk of heart disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-22-16-7-6-14(18)10-15(16)19-17(21)20-9-8-12-4-2-3-5-13(12)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIAGMBGGAMYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)
![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)




cyanamide](/img/structure/B5865161.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
